Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
Overview
Description
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is a ligand used in the synthesis of copper (I)-phenanthroline complexes, which are used in molecular device technology and solar-energy conversion . It functions as an electron acceptor, and the electron density is delocalized on the quinoxaline ring . It has been shown to have a strong light emission with fluorescence at 590 nm and 594 nm when excited with UV light .
Synthesis Analysis
This compound is synthesized through a Suzuki coupling reaction from biphenyl and 2-(trimethylsilyl)acetamide . It has also been used in the synthesis of copper (I)-phenanthroline complexes and ruthenium (II) complexes .Molecular Structure Analysis
The molecule shows crystallographic mirror symmetry . Adjacent molecules are essentially parallel along the c axis and tend to be vertical along the b axis with dihedral angles of 72.02 (6)° .Chemical Reactions Analysis
As an electron-accepting ligand, it imparts improved directionality of electron transfer in excited copper complexes . It has been used in the synthesis of copper (I)-phenanthroline complexes and ruthenium (II) complexes .Physical and Chemical Properties Analysis
The compound has a molecular weight of 232.24 and a melting point of 310-315 °C . Its empirical formula is C14H8N4 .Scientific Research Applications
DNA Interaction and Inhibition
- DNA Binding and Inhibition : Research indicates that this compound, in combination with other elements, shows significant potential in DNA binding and inhibition of DNA transcription. This is particularly evident in studies involving its integration into polypyridyl ruthenium(II) complexes (Chen et al., 2011).
Electronic Structure Analysis
- NH-Tautomerism and Electronic Structure : It has been used in the study of electronic structure and NH-tautomerism, which is significant for understanding molecular behavior in different conditions (Martynov et al., 2017).
Solar Cell Applications
- Dye-Sensitized Solar Cells : This compound has been utilized as an electron-withdrawing anchoring group in organic dyes for dye-sensitized solar cells, showing a promising conversion efficiency (Zhang et al., 2015).
Light-Emitting Electrochemical Cells
- Light-Emitting Electrochemical Cells : It has been studied for its potential use in light-emitting electrochemical cells (LECs), particularly when used in conjunction with Ir(iii) complexes (González et al., 2015).
Nonlinear Optical Response
- High Nonlinear Optical Response : Research shows that this compound, as part of IrIII complexes, exhibits a high nonlinear optical response, which is key for applications in light-emitting devices (González et al., 2015).
Crystal Structure and Theoretical Calculations
- Crystal Structure and DNA Interaction : Studies include its use in understanding crystal structures and DNA interactions, where it shows a groove binding mode with DNA (Aminzadeh et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The compound has been used in the synthesis of copper (I)-phenanthroline complexes and ruthenium (II) complexes , which are used in molecular device technology and solar-energy conversion . Its use in these areas suggests potential future directions in the development of new molecular devices and energy conversion technologies.
Properties
IUPAC Name |
pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N6/c17-7-11-12(8-18)22-16-10-4-2-6-20-14(10)13-9(15(16)21-11)3-1-5-19-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXFSYCKWNWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC(=C(N=C24)C#N)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474668 | |
Record name | Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215611-93-1 | |
Record name | Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pphendcn typically acts as a bidentate ligand, coordinating to metal ions through the two nitrogen atoms in the pyrazine ring. [, ] For example, it forms stable complexes with palladium(II) chloride, where the pphendcn ligand coordinates to the palladium center. [] This coordination ability makes pphendcn a valuable building block for synthesizing metal complexes with potential applications in catalysis and materials science.
A: Pphendcn plays a crucial role as a catalyst in the synthesis of unsymmetrical phthalocyanines. [] Its presence during the cyclic tetramerization of 4,5-di(alkoxyl)phthalonitrile with dimethylamino-alcohols promotes the formation of the desired unsymmetrical products. This synthetic route provides access to a novel class of phthalocyanines with potential applications in dye-sensitized solar cells.
A: Researchers commonly employ techniques like Infrared (IR) spectroscopy and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm the molecular structures of pphendcn and its derivatives. [, ] These methods provide valuable information about the functional groups and structural arrangements within the molecule.
A: Pphendcn serves as an electron-withdrawing core in the design of red TADF molecules. [] When combined with electron-donating triarylamines, it facilitates the formation of intramolecular hydrogen bonds. This structural feature enhances the emission efficiency and promotes horizontal molecular orientation, leading to high photoluminescence quantum yields and improved optical out-coupling factors in OLED devices.
A: Yes, pphendcn exhibits polymorphism. Two polymorphs, one with monoclinic symmetry [] and another with orthorhombic symmetry [], have been reported and characterized using single-crystal X-ray diffraction. These findings highlight the ability of pphendcn to adopt different packing arrangements in the solid state.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.